Forskolin
Overview
Description
Forskolin, also known as coleonol, is a labdane diterpene produced by the plant Coleus barbatus (blue spur flower). Other names include pashanabhedi, Indian coleus, makandi, HL-362, mao hou qiao rui hua . It has been used for centuries in traditional Ayurvedic medicine to treat various health conditions .
Synthesis Analysis
A 24-step synthesis of (±)-forskolin has been presented, which delivered hundred milligram quantities of this complex diterpene in one pass . Key transformations in the approach include a strategic allylic transposition, stepwise assembly of a sterically encumbered isoxazole ring, and citric acid-modified Upjohn dihydroxylation .
Molecular Structure Analysis
This compound is a labdane diterpenoid, an acetate ester, an organic heterotricyclic compound, a triol, a cyclic ketone, and a tertiary alpha-hydroxy ketone . The molecular formula of this compound is C22H34O7 .
Chemical Reactions Analysis
The reactivity of this compound’s various functional groups has been studied through acylation, alkylation, dehydration, oxidation, and reduction reactions .
Physical And Chemical Properties Analysis
This compound is a labdane diterpenoid isolated from the Indian Coleus plant. It has a role as a plant metabolite, an anti-HIV agent, a protein kinase A agonist, an adenylate cyclase agonist, an antihypertensive agent, and a platelet aggregation inhibitor . The molecular weight of this compound is 410.5 g/mol .
Scientific Research Applications
Overview of Forskolin and Cell Physiology
This compound, a diterpene derived from the Coleus forskohlii plant, is gaining recognition as a valuable research tool. Its primary action is the stimulation of adenylate cyclase, leading to increased cyclic AMP (cAMP) levels. This plays a crucial role in various physiological and biochemical responses, making this compound an important criterion for implicating adenylate cyclase activity. While its clinical applications in treating conditions like glaucoma and heart failure are known, its potential in research is expansive, impacting areas like cyclic AMP generation control and adenylate cyclase activity in both solubilized/membrane preparations and intact cells (Daly, 1984).
Effects on Voltage-Gated K+ Channels
Beyond its role in stimulating adenylate cyclase, this compound directly alters the gating of voltage-dependent potassium channels. This effect, observed in the PC12 cell line, occurs independently of soluble cytoplasmic enzymes and challenges the assumption of this compound's selectivity in activating adenylate cyclase (Hoshi, Garber, & Aldrich, 1988).
This compound in Biosynthesis and Diterpenoid Diversity
This compound's role extends to the biosynthesis of complex labdane-type diterpenoids. Its precursor, 13R-manoyl oxide, undergoes transformations catalyzed by cytochrome P450s and acetyltransferases, leading to this compound and other diterpenoids. These biochemical pathways, explored in plants like Coleus forskohlii and engineered organisms like yeast, highlight this compound's significance in natural compound biosynthesis (Pateraki et al., 2017).
This compound and Trophoblast Biology
In trophoblast biology, this compound is crucial for inducing cellular fusion in the syncytiotrophoblast (ST) of the human placenta. Its role in phosphatidylserine (PS) externalization, a process vital for cell fusion in various biological contexts, is particularly noteworthy. This research underscores this compound's broader impact in cellular biology, beyond its traditional understanding as a cAMP booster (Riddell et al., 2013).
This compound in Cancer Therapy
This compound's potential as an anticancer agent is gaining attention. Its ability to activate adenylate cyclase and elevate cAMP levels has significant implications for cancer biology. This compound has shown effects like inducing mesenchymal-to-epithelial transition, inhibiting cell growth and migration, and enhancing sensitivity to conventional cancer treatments. These findings are crucial for understanding cAMP signaling in cancer and evaluating this compound as a natural compound with therapeutic potential in oncology (Sapio et al., 2017).
This compound's Multiple Action Sites
This compound's ability to activate adenylyl cyclase is well-documented, but recent studies have shown it also inhibits membrane transport proteins and channel proteins independently of cAMP production. This discovery raises questions about its potential binding sites and suggests a broader range of physiological actions, beyond its well-known effects on adenylate cyclase (Laurenza, Sutkowski, & Seamon, 1989).
This compound and Intraocular Pressure
Significantly, this compound lowers intraocular pressure, an effect beneficial in treating glaucoma. It achieves this by reducing aqueous humor inflow and increasing ciliary blood flow, without developing tolerance even after prolonged use. These properties make this compound a candidate for new antiglaucoma agents (Caprioli et al., 1984).
Genotoxicity Assessment
A study on the genotoxic effects of this compound revealed its potential to cause chromosome aberrations, indicated by changes in mitotic index and frequency of chromosome abnormalities. This finding suggests a need for further toxicological evaluations to ensure its safety, especially considering its widespread use in various treatments (Mohammed et al., 2015).
Mechanism of Action
Forskolin, a labdane diterpenoid, is a bioactive compound derived from the plant Coleus forskohlii . It has gained significant attention in the field of medical research due to its wide range of biological effects. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary target is the enzyme adenylate cyclase . Adenylate cyclase plays a crucial role in the cellular response to hormones and other extracellular signals . It is also involved in cell communication in the hypothalamus/pituitary gland axis and the feedback control of hormones .
Mode of Action
This compound activates adenylate cyclase, which leads to an increase in intracellular levels of cyclic AMP (cAMP) . cAMP is a vital second messenger necessary for the proper biological response of cells to hormones and other extracellular signals . By increasing cAMP levels, this compound can stimulate a cascade of biochemical reactions that enhance metabolic processes and energy production .
Biochemical Pathways
The activation of adenylate cyclase by this compound leads to the elevation of cAMP levels, which in turn activates various enzymes and pathways that regulate cellular processes . One of the most well-known effects of increased cAMP levels is the activation of protein kinase A (PKA) , an enzyme that plays a role in numerous cellular functions.
Pharmacokinetics
The roots contain the highest concentration of this metabolite, which is used for its extraction .
Result of Action
This compound’s action results in a wide range of molecular and cellular effects. It has been shown to have neuroprotective potential, alleviating pathogenic factors linked with numerous neurological abnormalities . This compound also displayed antiviral activity against several viruses, suggesting its potential role in antiviral therapies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the this compound content in Coleus forskohlii can vary based on environmental conditions and cultivation practices . Moreover, seeds with low germinating rates fail to produce a homogenous population, bringing about changes in metabolite production .
Safety and Hazards
It is not known whether taking forskolin is safe, because it has not been thoroughly studied. Some negative reactions to this compound have been reported. These include flushing, fast heart beats, and low blood pressure when taken through an IV, upper respiratory tract irritation, cough, tremor, and restlessness when inhaled .
properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCQJHSOBUTRHG-KGGHGJDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040484 | |
Record name | Forskolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66575-29-9, 66428-89-5 | |
Record name | Forskolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66575-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066428895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colforsin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colforsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02587 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Forskolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Colforsin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COLFORSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F7A44V6OU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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